A Technical Guide to the Synthesis of Abiraterone Decanoate from Dehydroepiandrosterone
A Technical Guide to the Synthesis of Abiraterone Decanoate from Dehydroepiandrosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone (B193195), a potent and selective inhibitor of the CYP17A1 enzyme, is a critical therapeutic agent in the treatment of castration-resistant prostate cancer. Its prodrug, Abiraterone Acetate (B1210297), is the clinically approved form. This technical guide details the synthetic pathway to a long-chain ester prodrug, Abiraterone Decanoate, starting from the readily available steroid precursor, Dehydroepiandrosterone (B1670201) (DHEA). The synthesis involves a multi-step conversion of DHEA to the core Abiraterone molecule, followed by a final esterification step. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support process development and optimization.
Introduction: Mechanism of Action
Abiraterone's therapeutic effect stems from its inhibition of 17α-hydroxylase/C17,20-lyase (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes two crucial reactions: the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[1][2] By blocking this enzyme, Abiraterone effectively suppresses the production of testosterone (B1683101) and other androgens that fuel the growth of prostate cancer cells.[3] Abiraterone Acetate is the prodrug form that is converted to the active Abiraterone in vivo.[3] Long-chain ester prodrugs like Abiraterone Decanoate are explored for potential benefits such as altered bioavailability and pharmacokinetic profiles.[4]
Androgen Biosynthesis Pathway and Abiraterone Inhibition
The following diagram illustrates the central role of CYP17A1 in androgen synthesis and the inhibitory action of Abiraterone.
Overall Synthetic Strategy
The synthesis of Abiraterone Decanoate from DHEA is conceptually divided into two major stages:
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Formation of Abiraterone: Conversion of DHEA to the key intermediate, 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol (Abiraterone). This is the most complex stage and involves several alternative routes, typically centered around the formation of a reactive intermediate at the C-17 position, followed by a cross-coupling reaction to introduce the pyridine (B92270) ring.
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Esterification: Acylation of the 3β-hydroxyl group of Abiraterone with decanoic acid or a derivative to yield the final product, Abiraterone Decanoate.
Synthesis of Abiraterone from Dehydroepiandrosterone
Several routes have been developed for the synthesis of Abiraterone, often reported for its acetate derivative. The core strategies involve activating the C-17 carbonyl of DHEA (or its 3-acetate protected form) to facilitate the introduction of the pyridine moiety. Two prominent methods are detailed below.
Route A: The Tosylhydrazone Intermediate Method
This route proceeds via the formation of a tosylhydrazone, which then undergoes a palladium-catalyzed cross-coupling reaction.[5][6] This method is noted for being cost-effective and suitable for industrialization.[5]
Step 1: Formation of DHEA-17-Tosylhydrazone DHEA is reacted with p-toluenesulfonyl hydrazide. Often, the 3β-hydroxyl group is first protected as an acetate ester.
Step 2: Cross-Coupling Reaction The resulting hydrazone is coupled with a pyridine source, such as 3-bromopyridine (B30812), in the presence of a palladium catalyst and a suitable base and ligand.
Step 3: Deprotection/Hydrolysis If starting from DHEA-acetate, the 3-acetate group is hydrolyzed to yield Abiraterone.
Route B: The Vinyl Iodide Intermediate Method
This pathway involves the conversion of the C-17 ketone into a vinyl iodide, which is then used in a Suzuki coupling reaction.[1][7]
Step 1: Formation of Hydrazone Intermediate DHEA-3-acetate is reacted with hydrazine (B178648) hydrate (B1144303) in a partial Wolff-Kishner reduction to form the corresponding hydrazone.[1]
Step 2: Barton Vinyl Iodide Synthesis The hydrazone is treated with iodine in the presence of a strong, non-nucleophilic base like tetramethylguanidine (TMG) to form the 17-iodo intermediate.[1]
Step 3: Suzuki Coupling The vinyl iodide is coupled with diethyl(3-pyridyl)borane (B1298667) using a palladium catalyst to yield Abiraterone Acetate.[1]
Step 4: Deacetylation The acetate group is removed to give the free 3β-hydroxyl of Abiraterone, ready for esterification.
Synthesis of Abiraterone Decanoate from Abiraterone
The final step is the esterification of Abiraterone's 3β-hydroxyl group with decanoic acid. This can be achieved using standard carbodiimide-mediated coupling methods.[4]
Step 1: Esterification Abiraterone is reacted with decanoic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a base like triethylamine (B128534) (TEA), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4]
Experimental Protocols
Protocol 5.1: Synthesis of Abiraterone via Tosylhydrazone Route (Adapted from Abiraterone Acetate Synthesis)
-
Step A: DHEA-Acetate-17-Tosylhydrazone Synthesis:
-
Dissolve Dehydroepiandrosterone Acetate (1 eq.) and p-toluenesulfonyl hydrazide (1.2 eq.) in ethanol.
-
Heat the mixture to reflux (approx. 80 °C) for 12-24 hours.[8]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step B: Cross-Coupling to form Abiraterone Acetate:
-
To a solution of the tosylhydrazone (1 eq.) and 3-bromopyridine (1.5 eq.) in an anhydrous solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a ligand (e.g., Xphos, 4-10 mol%).[5]
-
Add a base (e.g., LiOtBu, 2.5 eq.) to the mixture.[5]
-
Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 100-110 °C for 4-8 hours.[5]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain Abiraterone Acetate.
-
-
Step C: Hydrolysis to Abiraterone:
-
Dissolve Abiraterone Acetate in a mixture of methanol (B129727) and a base (e.g., potassium carbonate or sodium hydroxide).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the mixture and extract the product with an organic solvent.
-
Purify as needed to yield Abiraterone.
-
Protocol 5.2: Synthesis of Abiraterone Decanoate
-
Dissolve Abiraterone (1 eq.), decanoic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq.) and triethylamine (1.5 eq.) to the mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure Abiraterone Decanoate.
Data Presentation
The following tables summarize typical yields for the synthesis of Abiraterone Acetate, which serves as a proxy for the formation of the core Abiraterone structure.
| Route | Key Intermediate | Step | Reported Yield | Reference |
| A | Tosylhydrazone | Formation of Tosylhydrazone | 91.6% | [5] |
| A | Tosylhydrazone | Cross-Coupling & Acetylation | 51.9% (overall, 3 steps) | [5][6] |
| B | Vinyl Iodide | Formation of Hydrazone | ~70% (isolated) | [1] |
| B | Vinyl Iodide | Overall Yield (4 steps) | 43.5% | [9] |
Table 1: Comparison of Reported Yields for Key Synthetic Steps to Abiraterone Acetate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Dehydroepiandrosterone (DHEA) | C19H28O2 | 288.43 |
| Abiraterone | C24H31NO | 349.51 |
| Abiraterone Acetate | C26H33NO2 | 391.54 |
| Abiraterone Decanoate | C34H49NO2 | 503.76 |
Table 2: Molecular Properties of Key Compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Abiraterone Acetate | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
